A Comprehensive Technical Guide to 2-(Cyclopropylamino)acetamide Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 2-(Cyclopropylamino)acetamide Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth exploration of 2-(Cyclopropylamino)acetamide and its hydrochloride salt, a molecule of significant interest in medicinal chemistry. Despite its potential, a definitive CAS number for the hydrochloride salt remains elusive in major chemical databases, often being mistaken for its isomer, 2-Amino-N-cyclopropylacetamide hydrochloride. This document clarifies this ambiguity and presents a comprehensive overview of the compound's chemical identity, a robust synthetic pathway, its predicted physicochemical properties, and state-of-the-art analytical methodologies. We delve into the strategic importance of the cyclopropyl and acetamide moieties in drug design, contextualizing the compound's relevance for researchers, scientists, and drug development professionals. This guide is structured to serve as a foundational resource, empowering researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.
Chemical Identity and Structural Elucidation
A primary challenge in the study of 2-(Cyclopropylamino)acetamide hydrochloride is the lack of a consistently cited, unique CAS Number. It is frequently confused with its structural isomer, 2-Amino-N-cyclopropylacetamide hydrochloride (CAS Numbers 120436-02-4 and 670253-51-7 have been associated with this isomer). For the purpose of clarity and scientific accuracy, this guide will focus on the structure of 2-(Cyclopropylamino)acetamide as the core entity. The identifiers for the free base are well-established, and the properties of the hydrochloride salt can be reliably inferred.
The core structure consists of a primary acetamide group where the alpha-carbon is substituted with a cyclopropylamino group. This arrangement offers a unique combination of a conformationally constrained aliphatic ring and a flexible amino-amide backbone, features highly desirable in scaffold design for targeted therapies.
Table 1: Chemical Identifiers for 2-(Cyclopropylamino)acetamide (Free Base)
| Identifier | Value | Source |
| PubChem CID | 23510270 | [1] |
| IUPAC Name | 2-(cyclopropylamino)acetamide | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Canonical SMILES | C1CC1NCC(=O)N | [1] |
| InChI | InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8) | [1] |
| InChIKey | PCVOBSZOJJBJJP-UHFFFAOYSA-N | [1] |
Table 2: Predicted Identifiers for 2-(Cyclopropylamino)acetamide Hydrochloride
| Identifier | Value |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
Significance and Rationale in Drug Discovery
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2] The three-membered ring introduces conformational rigidity, which can lead to more selective binding to biological targets. Furthermore, the high s-character of the C-H bonds in the cyclopropyl ring makes them less susceptible to metabolic oxidation by cytochrome P450 enzymes, often improving the metabolic stability and half-life of a drug.[2]
The acetamide moiety serves as a versatile scaffold, capable of forming hydrogen bonds and participating in various biological interactions. Acetamide derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] The combination of the cyclopropylamino group with the acetamide core in 2-(cyclopropylamino)acetamide hydrochloride presents a molecule with a favorable profile for exploration in various therapeutic areas. For instance, related structures have been investigated as kinase inhibitors and for their potential in treating infectious diseases and cancer.[2][5]
Synthesis and Manufacturing
The synthesis of 2-(Cyclopropylamino)acetamide can be efficiently achieved via a two-step process starting from commercially available materials. A common and reliable method involves the nucleophilic substitution of a haloacetamide with cyclopropylamine. The subsequent formation of the hydrochloride salt is a standard procedure.
Experimental Protocol: Synthesis of 2-(Cyclopropylamino)acetamide Hydrochloride
Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide
This initial step involves the acylation of cyclopropylamine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Materials: Cyclopropylamine, Chloroacetyl chloride, Triethylamine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-N-cyclopropylacetamide, which can be purified by column chromatography.
-
Step 2: Synthesis of 2-(Cyclopropylamino)acetamide
The target free base is synthesized by the amination of the previously prepared chloroacetamide.
-
Materials: 2-Chloro-N-cyclopropylacetamide, Anhydrous ammonia (gas or in a solvent like methanol), a suitable solvent (e.g., Methanol).
-
Procedure:
-
Dissolve 2-Chloro-N-cyclopropylacetamide (1.0 eq) in methanol in a pressure-resistant vessel.
-
Cool the solution and saturate it with anhydrous ammonia gas.
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 2-(cyclopropylamino)acetamide.
-
Step 3: Preparation of 2-(Cyclopropylamino)acetamide Hydrochloride
The final step is the formation of the hydrochloride salt to improve solubility and stability.
-
Materials: 2-(Cyclopropylamino)acetamide, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve the purified 2-(cyclopropylamino)acetamide (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol dropwise with stirring.
-
A precipitate of 2-(Cyclopropylamino)acetamide hydrochloride should form.
-
Stir the suspension for an additional 30 minutes at 0 °C.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
-
Physicochemical Properties
The physicochemical properties of 2-(Cyclopropylamino)acetamide hydrochloride are crucial for its handling, formulation, and biological activity. While experimental data for this specific salt is scarce, we can predict its properties based on the free base and general chemical principles. The hydrochloride salt is expected to be a crystalline solid with significantly higher water solubility compared to its free base, which is advantageous for pharmaceutical applications.
Table 3: Predicted Physicochemical Properties
| Property | Value (Free Base) | Predicted Value (Hydrochloride Salt) | Source |
| Physical State | Solid (predicted) | Crystalline Solid | - |
| Melting Point | Not available | Likely >150 °C | - |
| Water Solubility | Soluble (predicted) | Highly Soluble | - |
| XLogP3 | -0.7 | Lower than free base | [1] |
| Hydrogen Bond Donor Count | 2 | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 1 | [1] |
Analytical Methodologies
Accurate and reproducible quantification of 2-(Cyclopropylamino)acetamide hydrochloride is essential for research and development. High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (MS), is the method of choice for its analysis in various matrices.
Experimental Protocol: HPLC-MS/MS for Quantification
This protocol provides a general framework for the quantitative analysis of 2-(Cyclopropylamino)acetamide hydrochloride in a biological matrix, such as plasma, which is a common requirement in preclinical drug development.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Ultrapure water.
-
Reference standard of 2-(Cyclopropylamino)acetamide hydrochloride.
-
Internal standard (e.g., a deuterated analog).
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Spike plasma samples with the internal standard.
-
Add a threefold volume of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions, as well as collision energies, for both the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of the reference standard.
-
Calculate the analyte concentration in the samples based on the peak area ratio of the analyte to the internal standard.[6]
-
-
Safety and Handling
While no specific safety data exists for 2-(Cyclopropylamino)acetamide hydrochloride, a conservative approach based on the hazards of its precursors is recommended.
-
2-Chloroacetamide: This precursor is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child.[7][8][9]
-
Cyclopropylamine: This is a flammable liquid and vapor, and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage.[10]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
2-(Cyclopropylamino)acetamide hydrochloride is a promising, yet undercharacterized, molecule with significant potential in drug discovery. Its structure combines the beneficial properties of a cyclopropyl moiety and an acetamide scaffold. This guide has addressed the ambiguity surrounding its chemical identifiers and provided a comprehensive foundation for its synthesis, analysis, and safe handling. The presented protocols are designed to be robust and adaptable, enabling researchers to further investigate the biological activities of this compound. Future work should focus on the experimental validation of its physicochemical properties and the exploration of its efficacy in various disease models, particularly in areas where related compounds have shown promise, such as oncology and infectious diseases.
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